Product packaging for 1-(Benzoxazol-2-ylthio)-propan-2-one(Cat. No.:CAS No. 112854-83-8)

1-(Benzoxazol-2-ylthio)-propan-2-one

Cat. No.: B049683
CAS No.: 112854-83-8
M. Wt: 207.25 g/mol
InChI Key: AVEPOFNIZNWZCL-UHFFFAOYSA-N
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Description

1-(Benzoxazol-2-ylthio)-propan-2-one is a chemical compound built on a benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Benzoxazoles are aromatic heterocyclic compounds characterized by a benzene ring fused to an oxazole ring, and they serve as key intermediates for the synthesis of more complex, bioactive structures . Researchers value this class of compounds for its potential in developing new therapeutic agents, particularly against multi-drug resistant infections and various cancers . The benzoxazole moiety is a recognized pharmacophore in drug discovery. Although specific biological data for this compound requires further investigation, structurally similar benzoxazole derivatives have demonstrated significant in vitro antimicrobial activity against a range of Gram-positive bacteria (e.g., Bacillus subtilis ), Gram-negative bacteria (e.g., Escherichia coli , Pseudomonas aeruginosa ), and fungal strains (e.g., Candida albicans ) . Furthermore, certain benzoxazole analogues have shown promising anticancer activity in cell-based assays, such as inhibition of human colorectal carcinoma (HCT116) cell lines, making them a point of interest in oncology research . The structure-activity relationship (SAR) studies indicate that biological activity can be modulated by introducing specific substituents, such as electron-withdrawing groups or methoxy groups, which can enhance antimicrobial and anticancer potency, respectively . This compound is offered for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B049683 1-(Benzoxazol-2-ylthio)-propan-2-one CAS No. 112854-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzoxazol-2-ylsulfanyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-7(12)6-14-10-11-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEPOFNIZNWZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337177
Record name 1-(Benzoxazol-2-ylthio)-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112854-83-8
Record name 1-(Benzoxazol-2-ylthio)-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzoxazol 2 Ylthio Propan 2 One and Its Core Fragments

Strategies for Benzoxazole (B165842) Ring System Construction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal and materials chemistry. Its synthesis is most commonly achieved through the cyclization of ortho-substituted aminophenols.

The most prevalent and versatile method for constructing the benzoxazole ring involves the condensation of a 2-aminophenol with a suitable one-carbon electrophile, followed by intramolecular cyclization and dehydration. A variety of carbonyl-containing compounds can serve as the electrophilic partner, including carboxylic acids, aldehydes, acyl chlorides, and esters. researchgate.net

The general mechanism begins with the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the reaction partner. This is followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed imine or related intermediate. The final step is a dehydration reaction, which results in the aromatic benzoxazole ring. For instance, the reaction with aldehydes proceeds via the formation of a phenolic Schiff base, which then undergoes oxidative cyclization. researchgate.net Similarly, reacting 2-aminophenol with tertiary amides in the presence of triflic anhydride (Tf₂O) and 2-fluoropyridine leads to the formation of an amidinium salt intermediate, which is then attacked by the 2-aminophenol to initiate the cyclization cascade. mdpi.com

The choice of reaction partner allows for the introduction of various substituents at the 2-position of the benzoxazole ring. The versatility of 2-aminophenol as a precursor has made this approach a cornerstone for the synthesis of a wide array of functionalized benzoxazole derivatives. researchgate.net

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods for benzoxazole synthesis. These approaches offer advantages such as higher yields, milder reaction conditions, and the ability to recycle the catalyst. nih.govacs.org

Metal-Catalyzed Synthesis: Various transition metals have been employed to catalyze the synthesis of benzoxazoles. Ruthenium catalysts, for example, are effective in the acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenol. acs.org In this process, the alcohol is first oxidized to an aldehyde in situ, which then condenses with the 2-aminophenol and cyclizes. acs.org Copper catalysts, often in the form of copper(I) iodide (CuI) or copper(II) oxide nanoparticles, are also widely used. organic-chemistry.org These can catalyze the intramolecular cyclization of o-bromoaryl derivatives or the reaction of 2-aminophenols with β-diketones. organic-chemistry.org

Nanocatalysis: The use of nanocatalysts offers benefits like high surface area and easy recovery. Phosphine-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂@PPh₂) have been used as a recyclable ligand in ruthenium-catalyzed reactions. acs.org Copper(II) ferrite nanoparticles have also proven to be efficient and reusable catalysts for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org

Green Synthesis: Green chemistry principles are increasingly being applied to benzoxazole synthesis. This includes the use of Brønsted acidic ionic liquid gels as efficient and recyclable heterogeneous catalysts in solvent-free conditions. nih.govacs.org Other green approaches involve using samarium triflate as a reusable catalyst in an aqueous medium or employing ultrasound irradiation to accelerate the reaction, often under solvent-free conditions. organic-chemistry.orgnih.gov These methods reduce the reliance on volatile organic solvents and simplify the work-up procedures. nih.gov

Table 1: Overview of Catalytic Approaches to Benzoxazole Synthesis

Catalyst System Precursors Key Features
Brønsted Acidic Ionic Liquid (BAIL) Gel 2-Aminophenol, Aldehyde Solvent-free, high yields, recyclable catalyst. nih.govacs.org
Ru₂Cl₄(CO)₆ with PFMNP Ligand 2-Aminophenol, Primary Alcohol Heterogeneous, magnetic recyclable ligand, acceptorless dehydrogenative coupling. acs.org
Copper(II) Ferrite Nanoparticles N-(2-halophenyl)benzamides Sustainable, recyclable heterogeneous catalyst. organic-chemistry.org
Samarium Triflate 2-Aminophenol, Aldehyde Green method, aqueous medium, mild conditions, reusable catalyst. organic-chemistry.org
LAIL@MNP (Lewis acidic ionic liquid on magnetic nanoparticles) 2-Aminophenol, Aldehyde Solvent-free, ultrasound irradiation, catalyst recovered by magnet. nih.gov
Triflic Anhydride (Tf₂O) / 2-Fluoropyridine 2-Aminophenol, Tertiary Amide Cascade reaction involving activation of the amide carbonyl group. mdpi.com

Synthesis of 2-Mercaptobenzoxazole (B50546) as a Key Intermediate

The compound 1-(Benzoxazol-2-ylthio)-propan-2-one is a thioether derivative of the benzoxazole ring system. Its synthesis requires the preparation of 2-mercaptobenzoxazole (benzo[d]oxazole-2-thiol), which serves as the nucleophilic component in the final step.

The standard and widely adopted method for synthesizing 2-mercaptobenzoxazole involves the reaction of 2-aminophenol with carbon disulfide (CS₂) in the presence of a strong base. humanjournals.com Typically, potassium hydroxide (KOH) is used in an alcoholic solvent like ethanol. The reaction mixture is heated under reflux for several hours. humanjournals.com The mechanism is believed to involve the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 2-mercaptobenzoxazole. After the reaction, the product is typically precipitated by acidifying the reaction mixture with an acid, such as acetic acid. humanjournals.com

An alternative process involves reacting 2-aminophenol or its metal salts with an alkali metal trithiocarbonate in an aqueous solution. google.comgoogle.com This method can be carried out at temperatures ranging from 20°C to 150°C and at an alkaline pH. google.com This approach is also applicable to substituted 2-aminophenols, such as 5-chloro-2-aminophenol, to produce the corresponding substituted 2-mercaptobenzoxazoles. google.comgoogle.com

Table 2: Synthetic Methods for 2-Mercaptobenzoxazole

Reagents Solvent/Conditions Description
2-Aminophenol, Carbon Disulfide, Potassium Hydroxide Ethanol, Reflux A common laboratory-scale method involving the formation and cyclization of a dithiocarbamate intermediate. humanjournals.com
2-Aminophenol, Alkali Metal Trithiocarbonate Aqueous Solution, 50-120°C, Alkaline pH An alternative process suitable for producing various 2-mercaptobenzoxazoles, including halogenated derivatives. google.comgoogle.com

Formation of the Thioether Linkage in this compound

The final stage in the synthesis of the target compound is the formation of a carbon-sulfur bond, creating the thioether linkage between the benzoxazole core and the propan-2-one moiety.

The formation of the thioether is achieved through a nucleophilic substitution (SN2) reaction. In this step, 2-mercaptobenzoxazole acts as the sulfur nucleophile. The thiol proton is first removed by a base to generate the more nucleophilic thiolate anion. This anion then attacks an appropriate electrophilic precursor carrying the propan-2-one group.

The most common electrophile for this purpose is an α-haloketone, such as 1-chloro-propan-2-one or 1-bromo-propan-2-one. The thiolate anion performs a backside attack on the carbon atom bearing the halogen, displacing the halide ion as the leaving group and forming the desired C-S bond. This type of reaction is a classic and efficient method for the synthesis of thioethers. organic-chemistry.org The use of amide solvents can promote the nucleophilic displacement of the halide by the thiolate ion. acs.org Related reactions, such as the alkylation of 2-mercaptobenzoxazole with ethyl chloroacetate, proceed via the same SN2 mechanism to form a similar thioether linkage, demonstrating the reliability of this synthetic strategy. humanjournals.comx-mol.net

This stereospecific SN2 reaction is a cornerstone in the synthesis of chiral thiols and thioethers, although for the achiral target compound this compound, stereocontrol is not a factor. nih.gov The reaction is generally high-yielding and tolerates a wide range of functional groups, making it a robust final step in the synthetic sequence.

Dehydrative Thioetherification Approaches

Dehydrative thioetherification is an advantageous synthetic route for forming carbon-sulfur bonds, characterized by its high atom economy as water is the only byproduct. In the context of this compound synthesis, this would involve the reaction of benzoxazole-2-thiol with an alcohol precursor of the propan-2-one moiety, such as 1-hydroxypropan-2-one. This reaction is typically catalyzed to facilitate the removal of the hydroxyl group.

A variety of catalytic systems can be employed for this purpose, including both metal-based and metal-free options. Lewis acids such as zinc iodide (ZnI₂), zinc chloride (ZnCl₂), and indium(III) triflate (In(OTf)₃) can activate the alcohol for nucleophilic attack by the thiol. Alternatively, Brønsted acids like triflic acid (TfOH) can protonate the hydroxyl group, transforming it into a good leaving group. For more sustainable processes, heterogeneous catalysts such as NAFION® can be utilized, which simplifies catalyst recovery and reuse.

Catalytic Systems for Dehydrative Thioetherification
Catalyst TypeExamplesGeneral Reaction Conditions
Metal-Based CatalystsZnI₂, ZnCl₂, In(OTf)₃, Ga(OTf)₃Mild to moderate temperatures
Brønsted AcidsTriflic acid (TfOH)Often at room temperature
Heterogeneous CatalystsNAFION®Allows for catalyst recycling

Phase-Transfer Catalysis in Thioether Formation

Phase-transfer catalysis (PTC) provides an effective method for reacting substances that are soluble in different, immiscible phases. For the synthesis of this compound, PTC can facilitate the reaction between the water-soluble benzoxazole-2-thiolate anion and the organic-soluble chloroacetone. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the thiolate from the aqueous phase to the organic phase, where it reacts with the chloroacetone.

This methodology offers several benefits, including the use of milder reaction conditions and the avoidance of anhydrous solvents. The key components of such a PTC system include an aqueous basic solution to deprotonate the thiol, an organic solvent to dissolve the electrophile, and the phase-transfer catalyst itself.

Components of a PTC System for Thioether Synthesis
ComponentFunctionExamples
Phase-Transfer CatalystTransports the nucleophile to the organic phaseTetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS)
Aqueous PhaseContains the deprotonated nucleophileAqueous solution of NaOH or KOH
Organic PhaseContains the electrophileToluene, Dichloromethane

Synthetic Routes to the Propan-2-one Moiety and its Connection

Introduction of the Ketone Functionality via Alkylation or Acylation

The most direct and commonly employed method for the synthesis of this compound is the S-alkylation of benzoxazole-2-thiol with chloroacetone. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiolate of benzoxazole-2-thiol, formed in the presence of a base, attacks the electrophilic carbon of chloroacetone, displacing the chloride ion.

A variety of bases and solvents can be used to effect this transformation, with the choice often depending on the desired reaction rate and conditions.

Typical Reaction Conditions for S-Alkylation of Benzoxazole-2-thiol with Chloroacetone
BaseSolventTemperature
Potassium carbonateAcetone, DMFRoom temperature to reflux
Sodium hydroxideEthanol/WaterRoom temperature
TriethylamineDichloromethaneRoom temperature

Alternative Methods for C-S Bond Formation Adjacent to a Carbonyl Group

Beyond the direct alkylation with α-halo ketones, alternative strategies exist for the formation of the C-S bond adjacent to a carbonyl group. One such method involves the reaction of a pre-formed enolate of a ketone with a sulfur electrophile. For instance, the enolate of acetone could be reacted with a benzoxazole-derived electrophile like benzoxazole-2-sulfenyl chloride. Another potential, though less common, route is the Pummerer rearrangement of a suitably designed sulfoxide (B87167) precursor.

Total Synthesis Strategies for this compound Analogues

The synthesis of analogues of this compound is crucial for studying structure-activity relationships. These strategies typically focus on modifying either the benzoxazole core or the propan-2-one side chain.

Modification of the Benzoxazole Moiety : A diverse array of analogues can be generated by starting with substituted 2-aminophenols. These precursors can be cyclized using reagents such as carbon disulfide or potassium ethyl xanthate to yield substituted 2-mercaptobenzoxazoles. These intermediates can then be alkylated as previously described to produce a library of analogues with various substituents on the aromatic ring.

Modification of the Propan-2-one Side Chain : The propan-2-one side chain can be modified by employing different α-halo ketones in the alkylation step. For example, using 3-chlorobutan-2-one would introduce a methyl group adjacent to the carbonyl, while using 1-bromo-3,3-dimethylbutan-2-one would introduce a bulky tert-butyl group.

These approaches allow for the systematic variation of the steric and electronic properties of the molecule, enabling a thorough investigation of its chemical and biological properties.

Chemical Reactivity and Derivatization Pathways of 1 Benzoxazol 2 Ylthio Propan 2 One

Reactivity of the Thioether Moiety

The thioether group in 1-(Benzoxazol-2-ylthio)-propan-2-one is a key site for chemical modification. The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to oxidation and alkylation. Furthermore, the thioether can act as a directing group in transition-metal-catalyzed C-H functionalization reactions.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common reaction for thioethers and can be achieved using a variety of oxidizing agents. The stepwise oxidation allows for the selective formation of either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidant.

Detailed Research Findings:

While specific studies on the oxidation of this compound are not extensively documented, the oxidation of analogous 2-alkylthiobenzoxazoles and other thioethers is well-established. Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274) (NaIO₄). For the further oxidation of sulfoxides to sulfones, stronger oxidizing agents or harsher reaction conditions are typically required. For instance, potassium permanganate (B83412) (KMnO₄) or an excess of H₂O₂ can be employed.

The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The presence of the electron-withdrawing benzoxazole (B165842) ring may slightly decrease the nucleophilicity of the sulfur atom compared to a simple dialkyl thioether, potentially requiring slightly more forcing conditions for oxidation.

Table 1: Oxidation Products of this compound

Starting MaterialOxidizing Agent (1 equiv.)Major Product
This compoundH₂O₂ or m-CPBA1-(Benzoxazol-2-ylsulfinyl)-propan-2-one (Sulfoxide)
This compoundExcess H₂O₂ or KMnO₄1-(Benzoxazol-2-ylsulfonyl)-propan-2-one (Sulfone)

Alkylation Reactions of the Sulfur Atom

The nucleophilic sulfur atom of the thioether can undergo alkylation reactions with electrophilic reagents such as alkyl halides. This reaction results in the formation of a sulfonium (B1226848) salt, where the sulfur atom becomes positively charged and tricoordinate.

Detailed Research Findings:

The alkylation of 2-alkylthiobenzoxazoles is a feasible transformation. The reaction typically proceeds via an Sₙ2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. The reactivity of the alkylating agent follows the typical Sₙ2 trend (e.g., CH₃I > CH₃Br > CH₃Cl). The formation of the sulfonium salt introduces a positive charge on the sulfur, which can further influence the reactivity of the molecule, for example, by making the adjacent methylene (B1212753) protons more acidic.

Table 2: Representative Alkylation Reaction

Reactant 1Reactant 2Product
This compoundMethyl Iodide (CH₃I)2-(2-Oxopropyl)-S-methyl-benzoxazol-2-yl-sulfonium iodide

Transition-Metal-Catalyzed C-H Functionalization of Thioethers

The thioether moiety can serve as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the modification of otherwise unreactive C-H bonds. nitrkl.ac.injlu.edu.cn The sulfur atom can coordinate to the metal center, bringing the catalyst into proximity of specific C-H bonds, thereby facilitating their activation and subsequent functionalization.

Detailed Research Findings:

While direct C-H functionalization of this compound has not been specifically reported, extensive research on other thioethers demonstrates the viability of this approach. nitrkl.ac.injlu.edu.cn Palladium, rhodium, and ruthenium are common catalysts for such transformations. nitrkl.ac.injlu.edu.cn In the context of the target molecule, the thioether could potentially direct the functionalization of C-H bonds on the benzoxazole ring or potentially at the methyl group of the propan-2-one moiety, although the latter is generally less common. The regioselectivity of the functionalization would depend on the specific catalyst, ligand, and reaction conditions employed. This strategy offers a powerful tool for the late-stage modification of the molecule, allowing for the introduction of various functional groups, such as aryl, alkyl, or vinyl groups. nitrkl.ac.injlu.edu.cn

Reactivity of the Ketone Functionality (Propan-2-one)

The propan-2-one moiety of this compound possesses a reactive carbonyl group and acidic α-hydrogens, making it susceptible to a variety of nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions at the Carbonyl Carbon

The electrophilic carbon atom of the carbonyl group is a prime target for attack by nucleophiles. This leads to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. A wide range of nucleophiles can participate in this reaction, including Grignard reagents, organolithium compounds, and hydrides.

Detailed Research Findings:

The addition of Grignard reagents (RMgX) to the carbonyl group of this compound would be expected to produce a tertiary alcohol. libretexts.org Similarly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 1-(benzoxazol-2-ylthio)-propan-2-ol. The steric bulk of the adjacent benzoxazol-2-ylthio group might influence the approach of the nucleophile, but is not expected to completely hinder the reaction.

Table 3: Products of Nucleophilic Addition to this compound

NucleophileProduct
Grignard Reagent (e.g., CH₃MgBr)2-(Benzoxazol-2-ylthio)-1,1-dimethyl-propan-2-ol
Hydride Reagent (e.g., NaBH₄)1-(Benzoxazol-2-ylthio)-propan-2-ol

Condensation Reactions Involving the Alpha-Carbons

The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) are acidic due to the electron-withdrawing effect of the carbonyl and the ability of the resulting enolate to be resonance-stabilized. This allows this compound to participate in a variety of condensation reactions.

Detailed Research Findings:

Aldol (B89426) Condensation: In the presence of a base, this compound can act as a nucleophile (as its enolate) and react with an aldehyde or another ketone in an aldol condensation. libretexts.orgwikipedia.org Self-condensation is possible, but a crossed aldol condensation with a non-enolizable aldehyde, such as benzaldehyde, would likely proceed more cleanly to yield an α,β-unsaturated ketone after dehydration. libretexts.org

Mannich Reaction: This compound can also serve as the active hydrogen component in a Mannich reaction. wikipedia.orgnih.gov This three-component reaction involves the aminoalkylation of the α-carbon with formaldehyde (B43269) and a primary or secondary amine, leading to the formation of a β-amino ketone, also known as a Mannich base. wikipedia.org

Knoevenagel Condensation: The active methylene group of this compound can undergo a Knoevenagel condensation with aldehydes or ketones in the presence of a weak base. This reaction typically involves active methylene compounds with two electron-withdrawing groups, and while a simple ketone is less reactive, the reaction can be driven to completion under appropriate conditions. nih.govresearchgate.net

Wittig Reaction: The carbonyl group can be converted to an alkene via a Wittig reaction. wikipedia.orgmasterorganicchemistry.com This involves the reaction with a phosphorus ylide (Wittig reagent). The nature of the substituents on the ylide will determine the structure of the resulting alkene. wikipedia.orgmasterorganicchemistry.com

Table 4: Potential Condensation Reaction Products

Reaction TypeReagentsExpected Product
Aldol CondensationBenzaldehyde, Base1-(Benzoxazol-2-ylthio)-4-phenyl-but-3-en-2-one
Mannich ReactionFormaldehyde, Dimethylamine1-(Benzoxazol-2-ylthio)-4-(dimethylamino)-butan-2-one
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)2-(Benzoxazol-2-ylthiomethyl)-prop-1-ene

Keto-Enol Tautomerism and Enolate Chemistry

Like other carbonyl compounds with α-hydrogens, this compound can exist as a constitutional isomer, its enol form. masterorganicchemistry.comlibretexts.org This phenomenon, known as keto-enol tautomerism, is a rapid, reversible equilibrium between the keto tautomer and the enol tautomer, which features a hydroxyl group and a carbon-carbon double bond. libretexts.org The equilibrium is typically catalyzed by traces of acid or base. masterorganicchemistry.com For simple ketones, the equilibrium heavily favors the more stable keto form, primarily because the carbon-oxygen double bond is significantly stronger than a carbon-carbon double bond. libretexts.org

The presence of α-hydrogens on the methylene group adjacent to the carbonyl in this compound makes them unusually acidic compared to typical C-H bonds. libretexts.org This acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base, known as an enolate, through resonance. masterorganicchemistry.com

Enolate Formation and Reactivity: Treatment with a suitable base removes an α-hydrogen to form the enolate anion. The choice of base is critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can achieve nearly complete conversion to the enolate. masterorganicchemistry.combham.ac.uk Weaker bases, such as alkoxides, establish an equilibrium with a smaller concentration of the enolate. bham.ac.uk

The resulting enolate is a potent nucleophile and a key intermediate in C-C bond formation. masterorganicchemistry.com It is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. bham.ac.uk Reactions with "soft" electrophiles, such as alkyl halides, typically occur at the α-carbon, which is a synthetically valuable transformation for introducing alkyl groups at this position. bham.ac.uk Conversely, "hard" electrophiles tend to react at the oxygen atom. bham.ac.uk The nucleophilic character of the enolate allows it to participate in a variety of classical organic reactions, including aldol additions and condensations with other aldehydes or ketones. libretexts.org

Table 1: General Principles of Enolate Formation

FactorDescriptionImplication for this compound
α-Hydrogen Acidity Protons on the carbon adjacent to the carbonyl are acidic (pKa ~19-21 for ketones). libretexts.orgThe methylene protons are readily removed by a suitable base.
Base Strength Strong, hindered bases (e.g., LDA) favor complete and irreversible enolate formation. masterorganicchemistry.comLDA would be effective for generating the enolate for subsequent alkylation.
Equilibrium Weaker bases (e.g., NaOH, NaOR) establish an equilibrium between the ketone, base, enolate, and conjugate acid. bham.ac.ukThese conditions are typical for reactions like the aldol condensation.
Nucleophilicity The enolate is a strong nucleophile, with the negative charge delocalized between the α-carbon and the oxygen. masterorganicchemistry.comIt can react with a wide range of electrophiles to form new C-C bonds.

Reactivity of the Benzoxazole Core

The benzoxazole ring is an aromatic heterocyclic system that is relatively stable but possesses reactive sites that allow for functionalization. nih.govresearchgate.net Its reactivity is influenced by the fusion of the electron-rich oxazole (B20620) ring with the benzene (B151609) ring.

The benzene portion of the benzoxazole ring can undergo electrophilic aromatic substitution. The substitution pattern is directed by the fused oxazole moiety. The heteroatoms in the oxazole ring influence the electron density of the benzene ring, typically directing incoming electrophiles to specific positions. In related benzofused heterocycles, electrophilic attack often occurs at the 4- and 6-positions. However, the reaction conditions must be carefully controlled, as the oxazole ring can be sensitive to strong acids often used in these reactions. The presence of the 2-thioether substituent may also influence the regioselectivity and reactivity of the ring towards electrophiles.

The C2 position of the benzoxazole ring is particularly susceptible to nucleophilic attack, especially when a good leaving group is present. nih.govresearchgate.net In the case of this compound, the thioether linkage itself is the result of a nucleophilic substitution reaction where 2-mercaptobenzoxazole (B50546) acts as the nucleophile. nih.govsapub.org

If the benzoxazole ring is substituted with a halogen (e.g., chloro, bromo), it can undergo nucleophilic aromatic substitution (SNAr) reactions. nih.gov The viability and rate of these reactions are highly dependent on the electronic nature of the heteroarene and the position of the halogen. nih.gov Electron-withdrawing groups on the ring can activate it towards nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halide, providing a pathway to a wide range of substituted benzoxazole derivatives. nih.gov

Under certain conditions, the benzoxazole ring can undergo nucleophilic attack leading to ring-opening. This reaction pathway provides access to 2-substituted aminophenol derivatives. For example, treatment of certain fused benzoxazin- or benzoxazolin-indazoles with various nucleophiles like thiolates or alkoxides can result in the opening of the oxazine (B8389632) or oxazoline (B21484) ring. nih.gov This type of reaction, sometimes proceeding through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, highlights the potential for the benzoxazole nucleus to be synthetically transformed into other heterocyclic or functionalized aromatic systems. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity

The this compound scaffold is a versatile building block for constructing more complex molecules, particularly novel heterocyclic systems. The ketone and adjacent active methylene group are the primary sites for these derivatization reactions.

The reactive nature of the ketone and its α-methylene group allows for condensation reactions with various binucleophiles to form new heterocyclic rings. These reactions significantly increase the molecular complexity and lead to hybrid molecules containing both the benzoxazole moiety and a newly formed heterocycle.

Synthesis of Thiazoles: A common strategy for thiazole (B1198619) synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. youtube.com By analogy, this compound can first be halogenated at the α-carbon (C1) using standard reagents (e.g., Br₂ in acetic acid). The resulting α-halo-ketone intermediate can then be reacted with a thioamide, such as thiourea (B124793), to construct a 2-aminothiazole (B372263) ring attached to the benzoxazole scaffold. nanobioletters.comresearchgate.netsciencescholar.us

Synthesis of Pyrimidines: Pyrimidine (B1678525) rings can be synthesized by the condensation of a 1,3-dicarbonyl compound or its equivalent with urea, thiourea, or guanidine. nih.govnih.gov The this compound can be elaborated into a suitable precursor for pyrimidine synthesis. For example, a Claisen condensation with an ester (e.g., ethyl formate) would generate a 1,3-keto-aldehyde derivative. This intermediate can then undergo cyclocondensation with thiourea to yield a 2-mercaptopyrimidine (B73435) ring. nih.govresearchgate.net Alternatively, condensation of α,β-unsaturated ketone derivatives (chalcones), which can be prepared from the starting ketone, with thiourea is a known route to pyrimidine derivatives. nih.govnih.gov

Synthesis of Hydrazones and Other Heterocycles: The ketone carbonyl group readily reacts with hydrazine (B178648) and its derivatives to form hydrazones. mdpi.commdpi.com These hydrazone intermediates can be valuable precursors for synthesizing other heterocycles. For instance, treatment of 2-mercaptobenzoxazole derivatives with hydrazine hydrate (B1144303) followed by condensation with aldehydes or cyclization reactions can lead to the formation of triazine and other complex fused systems. sapub.orguobaghdad.edu.iqresearchgate.net

Table 2: Potential Derivatization Reactions

Target HeterocycleKey ReagentsReaction TypeResulting Structure
Thiazole 1. Halogenating agent (e.g., Br₂) 2. Thiourea or ThioamideHantzsch Thiazole SynthesisA thiazole ring attached via the C1 carbon of the original propanone chain.
Pyrimidine 1. Ester (for Claisen condensation) 2. Thiourea or GuanidineCyclocondensationA pyrimidine ring fused or linked to the core structure.
Hydrazone Hydrazine or substituted hydrazineCondensationA hydrazone derivative, which can be an intermediate for further cyclization.
Triazine Hydrazine, Phenyl isothiocyanate, Alkyl halidesMulti-step synthesis via hydrazide and semicarbazide (B1199961) intermediatesA 1,2,4-triazine (B1199460) ring system linked to the benzoxazole thioether moiety. sapub.org

Functionalization at Peripheral Sites

The chemical architecture of this compound offers multiple sites for functionalization beyond the active methylene group of the propan-2-one side chain. These peripheral sites, primarily located on the benzoxazole ring system, provide opportunities for the synthesis of a diverse range of derivatives with potentially modified physicochemical and biological properties. The reactivity of the benzoxazole ring is influenced by the presence of the fused benzene and oxazole rings, as well as the nature of the substituent at the 2-position.

Functionalization at the peripheral sites of this compound predominantly involves electrophilic aromatic substitution reactions on the benzene portion of the benzoxazole nucleus. The regioselectivity of these reactions is dictated by the electronic effects of the heterocyclic oxazole ring and the 2-thioether substituent.

Electrophilic Aromatic Substitution on the Benzoxazole Ring

The benzoxazole ring system is generally susceptible to electrophilic attack on the benzene ring. The positions most prone to substitution are C4, C5, C6, and C7. The directing influence of the fused oxazole ring and the 2-alkylthio group determines the precise location of the incoming electrophile.

Nitration:

Nitration of benzoxazole derivatives typically occurs at the 5- or 6-position. nih.gov This is a common method for introducing a nitro group onto the aromatic ring, which can subsequently be reduced to an amino group, providing a handle for further derivatization. For instance, the nitration of a benzoxazole scaffold can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro-substituted benzoxazole can serve as a precursor for a variety of other functionalized derivatives. While specific studies on the nitration of this compound are not extensively documented, the general reactivity pattern of benzoxazoles suggests that the nitro group would be introduced at either the 5- or 6-position. Should these positions be blocked, substitution may occur at the 4- or 7-position. nih.gov

Halogenation:

The introduction of halogen atoms (chlorine, bromine, iodine) onto the benzoxazole ring can be accomplished through various halogenating agents. The regioselectivity of halogenation can be influenced by the choice of catalyst and reaction conditions. For example, transition metal-catalyzed halogenation of 2-arylbenzo[d]oxazoles has been shown to occur at the C7-position with a ruthenium catalyst. studysmarter.co.uk While this example involves a 2-aryl substituent, it highlights the possibility of achieving regioselective halogenation on the benzoxazole core. The direct halogenation of this compound would likely yield mono- or di-halogenated products, with the position of substitution being dependent on the specific halogenating agent and reaction parameters.

Research Findings on Peripheral Functionalization of Benzoxazole Derivatives

While direct derivatization of this compound at its peripheral sites is not extensively reported, studies on related 2-substituted benzoxazoles provide valuable insights into potential synthetic pathways. The synthesis of benzoxazole derivatives often involves the cyclization of substituted 2-aminophenols, which allows for the introduction of various functional groups onto the benzene ring prior to the formation of the benzoxazole nucleus. This approach has been widely used to prepare a variety of substituted benzoxazoles with diverse functionalities.

The following table summarizes some examples of peripherally functionalized benzoxazole derivatives, which can be considered as potential synthetic targets starting from appropriately substituted precursors.

Substituent PositionFunctional GroupSynthetic Precursor
5Methyl4-methyl-2-aminophenol
5Chloro4-chloro-2-aminophenol
5Bromo4-bromo-2-aminophenol
5Nitro4-nitro-2-aminophenol
6Methyl5-methyl-2-aminophenol
6Nitro5-nitro-2-aminophenol

These examples demonstrate the feasibility of incorporating a range of substituents onto the benzoxazole ring. These substituents can, in turn, serve as handles for further chemical modifications, thereby expanding the chemical space of derivatives accessible from the this compound scaffold.

Computational and Theoretical Studies on 1 Benzoxazol 2 Ylthio Propan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and properties of molecules. nih.gov DFT methods are employed to calculate the electron density of a molecule to determine its energy, optimized geometry, and other key physicochemical parameters. researchgate.net These calculations provide a robust foundation for understanding the molecule's behavior. researchgate.net

Analysis of Electronic Structure (HOMO-LUMO, Electrophilic/Nucleophilic Nature)

The electronic nature of a molecule is primarily understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. scirp.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. scirp.orgnih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests that the molecule is more reactive and polarizable. scirp.org For benzoxazole (B165842) and related heterocyclic derivatives, DFT calculations are routinely used to determine these energy values, which helps in predicting their reactivity. researchgate.netresearchgate.net The electrophilic and nucleophilic nature of the molecule can be further quantified using global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness. nih.gov

Table 1: Illustrative Global Reactivity Descriptors from DFT (Note: The following table is a general representation. Specific values for 1-(Benzoxazol-2-ylthio)-propan-2-one are not available in the searched literature.)

ParameterFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic power of a molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. scirp.org

Different colors on the MEP surface represent varying potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. These areas are characteristic of lone pairs on heteroatoms like oxygen and nitrogen.

Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green: Denotes areas with neutral or zero potential.

For molecules containing the benzoxazole moiety, MEP analysis can identify the electron-rich nitrogen and oxygen atoms as likely sites for interaction with electrophiles, while electron-deficient regions can also be pinpointed. scirp.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules, providing insights that complement static quantum chemical calculations.

Conformational Analysis

Conformational analysis is performed to identify the most stable three-dimensional arrangement (conformer) of a molecule. Since this compound has rotatable single bonds, particularly in the thio-propanone side chain, it can exist in various conformations. Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting structure to identify the global energy minimum and other low-energy conformers. This analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.net An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov For a single molecule like this compound, MD simulations can be used to explore its conformational landscape in different environments (e.g., in a vacuum or in a solvent).

In the context of drug discovery, MD simulations are more commonly used to investigate the stability of a ligand when bound to a biological target, such as a protein receptor. rjdentistry.com These simulations can reveal key interactions, conformational changes in both the ligand and the protein, and provide an estimate of the binding free energy, which are crucial for understanding the mechanism of action. dntb.gov.ua

Structure-Activity Relationship (SAR) Derivation via in silico Methods

In silico methods are instrumental in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. mdpi.com For a series of related compounds, computational techniques like Quantitative Structure-Activity Relationship (QSAR) are used. QSAR models are mathematical equations that relate variations in the physicochemical properties (descriptors) of molecules to their biological activities. nih.gov

These descriptors can be calculated from the molecular structure and include electronic (e.g., HOMO/LUMO energies), steric, and hydrophobic parameters. By building a statistically validated QSAR model for a set of benzoxazole derivatives, it becomes possible to predict the activity of new, unsynthesized analogs. mdpi.com This predictive capability is highly valuable in medicinal chemistry for prioritizing the synthesis of compounds with potentially enhanced activity and for designing new lead compounds. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of chemical compounds based on their molecular structures. For benzoxazole derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities, including antimicrobial and anticancer effects.

One study focused on a series of 46 benzoxazole derivatives to develop a robust QSAR model for their antibacterial activity. The results indicated that topological parameters, such as Kier's molecular connectivity indices (¹χ, ¹χv) and topological indices (R), are highly relevant for the antimicrobial activity of these compounds. researchgate.net Such models help in understanding how the shape, size, and branching of the molecule can influence its biological function.

In another study, 3D-QSAR analyses were performed on benzoxazole derivatives targeting different cancer cell lines (HepG2, HCT-116, and MCF-7). nih.gov The researchers used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate predictive models. These models demonstrated good predictability, suggesting their utility in designing more potent anticancer agents. nih.gov The CoMFA and CoMSIA contour maps provide insights into how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules correlate with their biological activity. nih.gov

Table 1: Predictive Values for 3D-QSAR Models of Benzoxazole Derivatives Against Cancer Cell Lines nih.gov

Cell Line Model R²cv R²pred
HepG2 CoMFA 0.509 0.5128
CoMSIA 0.711 0.6198
HCT-116 CoMFA 0.574 0.5597
CoMSIA 0.531 0.5804
MCF-7 CoMFA 0.568 0.5057

R²cv: Cross-validated correlation coefficient; R²pred: Predictive correlation coefficient for the test set.

Ligand-Target Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the molecular level.

Prediction of Binding Modes and Affinities

Molecular docking studies on various benzoxazole derivatives have revealed their potential to interact with a range of biological targets. For instance, docking studies of novel 2-substituted benzoxazole derivatives against the Prostaglandin H Synthase (PGHS) protein have been performed to evaluate their anti-inflammatory potential. researchgate.net These studies help in visualizing the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein.

In a study on benzoxazole derivatives as potential anticancer agents, molecular docking was used to predict the binding modes of these compounds with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The docking results provided insights into the key amino acid residues involved in the interaction, which is crucial for the design of more effective inhibitors.

Another study investigated the antifungal activity of 2-(aryloxymethyl) benzoxazole derivatives and employed molecular docking to understand their interaction with the lipid transfer protein sec14p from Saccharomyces cerevisiae. researchgate.netnih.gov The docking scores and binding energies obtained from these simulations often correlate with the experimentally observed biological activity. For example, a study on novel benzoxazole derivatives targeting the COX-2 enzyme reported a correlation between the in vivo anti-inflammatory activity and the in silico docking results. tandfonline.comtandfonline.com

Table 2: Example Docking Scores of Benzoxazole Derivatives Against Bacterial DNA Gyrase tandfonline.com

Compound Docking Score (kcal/mol)
Derivative 10 -6.389
Derivative 13 -6.414
Derivative 14 -6.463
Derivative 26 -6.687

Analysis of Ligand-Receptor Stability

Beyond predicting the binding pose, computational methods can also be used to analyze the stability of the ligand-receptor complex. Molecular dynamics (MD) simulations are often employed for this purpose. While specific MD simulation data for this compound is unavailable, studies on other benzoxazole derivatives have utilized this technique.

For instance, MD simulations were performed on benzoxazole derivatives targeting VEGFR-2 to assess the stability of the predicted binding modes obtained from molecular docking. nih.gov These simulations can reveal how the ligand and protein interact and move over time, providing a more dynamic picture of the binding event. The stability of the complex is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms throughout the simulation. A stable RMSD profile generally indicates a stable binding complex.

Mechanistic Investigations of Biological Activities of 1 Benzoxazol 2 Ylthio Propan 2 One Analogues in Vitro Focus

Antimicrobial Activity Mechanisms (in vitro)

Analogues of 1-(Benzoxazol-2-ylthio)-propan-2-one have demonstrated a broad spectrum of antimicrobial activities. The mechanisms behind these effects are multifaceted, involving the modulation of essential bacterial and fungal cellular processes.

In vitro investigations have revealed that benzoxazole (B165842) derivatives can inhibit key bacterial enzymes essential for survival and replication. Molecular docking studies have suggested that the antibacterial activity of some 2-substituted benzoxazole derivatives may be linked to the inhibition of DNA gyrase, an enzyme critical for DNA replication. nih.gov Another potential target is the GlcN-6-P synthase, an enzyme involved in the formation of the bacterial cell wall component peptidoglycan. researchgate.net

Furthermore, some benzimidazole-based analogues, which share structural similarities, have been designed to inhibit phenylalanyl-tRNA synthetase (PheRS), an enzyme vital for protein synthesis. nih.gov Certain 1,3-benzoxazol-2(3H)-one derivatives have also been shown to act as inhibitors of the quorum-sensing system in Pseudomonas aeruginosa. This mechanism disrupts bacterial communication, leading to a significant reduction in virulence factors such as elastase production, biofilm formation, and swarming motility. nih.gov

Table 1: In Vitro Bacterial Target Modulation by Benzoxazole Analogues

Compound Class Potential Bacterial Target Mechanism of Action Affected Bacterial Process
2-Substituted benzoxazoles DNA gyrase Enzyme Inhibition DNA Replication
Dichloro substituted benzoxazoles GlcN-6-P synthase Enzyme Inhibition Cell Wall Synthesis
Benzimidazole-based thio-oxadiazoles Phenylalanyl-tRNA synthetase (PheRS) Enzyme Inhibition Protein Synthesis

A primary mechanism for the antifungal activity of benzoxazole and particularly benzimidazole (B57391) analogues is the disruption of the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, ultimately resulting in cell lysis and death. nih.gov These compounds often act by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51), which is a key step in the conversion of lanosterol to ergosterol. frontiersin.orgresearchgate.net The inhibition of this pathway not only depletes ergosterol but also leads to the accumulation of toxic sterol intermediates within the fungal cell membrane. frontiersin.org

Disruption of ergosterol biosynthesis has also been shown to trigger transcriptional responses in fungi, including the upregulation of genes related to efflux pumps, which is a mechanism of stress response to these inhibitors. frontiersin.org

Table 2: In Vitro Fungal Target Modulation by Benzoxazole and Benzimidazole Analogues

Mechanism Molecular Target Consequence for Fungal Cell
Ergosterol Biosynthesis Inhibition Lanosterol 14-alpha-demethylase (CYP51) Depletion of ergosterol, accumulation of toxic sterol intermediates
Membrane Permeabilization Fungal Cell Membrane Increased permeability, cell lysis, and death

The antimicrobial effects of these compounds are rooted in their direct interactions with essential microbial biomolecules. As previously mentioned, specific enzymes such as DNA gyrase, GlcN-6-P synthase, and phenylalanyl-tRNA synthetase are key targets. nih.govresearchgate.netnih.gov The inhibition of these enzymes disrupts fundamental cellular processes. For instance, the binding of benzoxazole derivatives to DNA gyrase would interfere with the enzyme's ability to manage DNA supercoiling, thereby halting replication. nih.gov Similarly, interaction with GlcN-6-P synthase directly impedes the synthesis of the bacterial cell wall, a structure crucial for maintaining cellular integrity. researchgate.net

Anthelmintic Activity Mechanisms (in vitro)

The efficacy of benzoxazole derivatives against helminths has been demonstrated in several in vitro studies, with a primary mechanism of action identified.

The principal in vitro anthelmintic mechanism of action for benzoxazole analogues is their interaction with the structural protein β-tubulin. researchgate.netnih.gov Tubulin proteins are the building blocks of microtubules, which are essential for various cellular functions in parasites, including cell division, motility, and intracellular transport. By binding to β-tubulin, these compounds inhibit its polymerization into microtubules. nih.gov This disruption of microtubule formation is detrimental to the parasite's survival. Molecular docking studies have corroborated these findings, showing that benzoxazole derivatives have a good affinity for the active pocket of β-tubulin, suggesting they are effective inhibitors. researchgate.netnih.gov The binding of these compounds to the colchicine (B1669291) site on tubulin can prevent the necessary conformational changes for microtubule assembly. mdpi.com

Table 3: In Vitro Anthelmintic Mechanism of Benzoxazole Analogues

Target Protein Mechanism of Action Effect on Parasite

Antiviral Activity Mechanisms (in vitro)

Some analogues of this compound have exhibited moderate in vitro activity against certain viruses. Studies on acyclic nucleoside analogues of benzimidazole have shown activity against some RNA viruses. nih.gov The mechanism for these benzimidazole derivatives is proposed to be similar to that of other nucleoside analogues, which act by inhibiting viral replication processes. However, detailed mechanistic studies specifically for this compound and its close analogues in the context of antiviral activity are less extensively documented in the available literature.

Antitumor Activity Mechanisms (in vitro)

The antitumor effects of this compound analogues are multifaceted, involving the activation of programmed cell death, interruption of the cell division cycle, and inhibition of key enzymes that drive cancer progression.

A primary mechanism by which benzoxazole analogues exert their antitumor activity is through the induction of apoptosis, or programmed cell death. In vitro studies have shown that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway.

This pathway is heavily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax). nih.gov Several benzoxazole derivatives have been shown to modulate the balance of these proteins. For instance, a potent benzoxazole analogue, compound 12l , was found to significantly reduce the level of the anti-apoptotic protein Bcl-2 while simultaneously increasing the level of the pro-apoptotic protein Bax in HepG2 liver cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane integrity, a key event in initiating apoptosis. nih.govnih.gov

The disruption of the mitochondrial pathway leads to the activation of a cascade of cysteine proteases known as caspases. nih.gov These enzymes are the executioners of apoptosis. Studies have demonstrated that treatment with benzoxazole analogues leads to a significant increase in the levels of activated caspase-3. nih.govresearchgate.net For example, compound 12l caused a 2.98-fold increase in caspase-3 levels in HepG2 cells, while another analogue, 14b , induced a 4.8-fold increase. nih.govresearchgate.net This activation of effector caspases culminates in the cleavage of cellular proteins and the orderly dismantling of the cancer cell. nih.gov

The table below summarizes the effects of selected benzoxazole analogues on key apoptosis markers in the HepG2 cancer cell line.

CompoundEffect on Bax Level (fold change vs. control)Effect on Bcl-2 Level (fold change vs. control)Effect on Caspase-3 Level (fold change vs. control)Reference
12l3.400.472.98 nih.gov
14bNot ReportedNot Reported4.80 researchgate.net

In addition to inducing cell death, benzoxazole analogues can halt the proliferation of cancer cells by inducing cell cycle arrest. The cell cycle is a series of phases (G0/G1, S, G2, M) that cells go through to divide and replicate. By blocking progression through this cycle, these compounds can prevent tumor growth.

Flow cytometry analyses have shown that benzoxazole derivatives can arrest cancer cells at different phases of the cycle. A benzoxazole derivative known as K313 was observed to induce a moderate cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi human B-cell leukemia and lymphoma cells. researchgate.net Treatment with 4 µM of K313 increased the percentage of Nalm-6 cells in the G0/G1 phase from 30.9% to 40.2%. researchgate.net

Other analogues have been found to arrest cells primarily at the Pre-G1 and G1 phases. nih.gov For example, compound 12l was shown to cause a significant accumulation of HepG2 cells in these phases. nih.gov Another derivative, compound 14b , also arrested HepG2 cell growth at the Pre-G1 phase, leading to an increase in the apoptotic cell population to 16.52%, compared to 0.67% in untreated control cells. researchgate.net In contrast, some 2-mercaptobenzoxazole (B50546) derivatives have been shown to cause cell cycle arrest at the G2/M phase. openmedicinalchemistryjournal.com

The following table presents data from flow cytometry analysis showing the effect of a benzoxazole analogue on cell cycle distribution in the Nalm-6 leukemia cell line.

TreatmentCell Population in G0/G1 Phase (%)Cell Population in S Phase (%)Cell Population in G2/M Phase (%)Reference
Control30.957.311.8 researchgate.net
K313 (4 µM)40.249.610.2 researchgate.net

Protein kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. openmedicinalchemistryjournal.com The dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for anticancer drugs. Analogues of this compound have been identified as potent inhibitors of several key protein kinases.

One of the most significant targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize. nih.gov Several benzoxazole derivatives have demonstrated potent VEGFR-2 inhibitory activity. For instance, compound 12l showed an IC₅₀ value of 97.38 nM against VEGFR-2, while another analogue, 8d , was even more potent with an IC₅₀ of 55.4 nM. researchgate.netnih.gov

In addition to VEGFR-2, these compounds have been shown to inhibit a range of other kinases. A 2-mercaptobenzoxazole derivative, compound 6b , displayed broad-spectrum kinase inhibition, with potent activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2), alongside VEGFR-2. openmedicinalchemistryjournal.com CDKs are crucial for regulating the cell cycle, and their inhibition contributes to the cell cycle arrest mechanisms discussed previously. openmedicinalchemistryjournal.com

The table below lists the in vitro inhibitory activity (IC₅₀ values) of selected benzoxazole analogues against various protein kinases.

CompoundTarget KinaseIC₅₀ (nM)Reference
12lVEGFR-297.38 nih.gov
8dVEGFR-255.4 researchgate.net
6bEGFR279 openmedicinalchemistryjournal.com
HER2224
VEGFR-2565
CDK2886

Anti-Inflammatory Activity Mechanisms (in vitro)

The anti-inflammatory properties of this compound analogues are primarily attributed to their ability to modulate key enzymatic pathways involved in the inflammatory response.

The cyclooxygenase (COX) enzymes, particularly COX-2, are central to the inflammatory process. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. longdom.org Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform. longdom.org

Several studies have synthesized and evaluated benzoxazole derivatives for their ability to inhibit COX enzymes in vitro. These studies consistently show that many analogues are potent and selective inhibitors of COX-2. For example, a series of novel 1,4-benzoxazine derivatives were tested, with the most active compounds exhibiting IC₅₀ values for COX-2 in the range of 0.57–0.72 µM, which is comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC₅₀ = 0.30 µM). These compounds showed high selectivity for COX-2 over COX-1, with selectivity indices ranging from 186.8 to 242.4.

The table below presents the in vitro COX-1 and COX-2 inhibitory activities for representative benzoxazine (B1645224) analogues, highlighting their potency and selectivity for the COX-2 enzyme.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)Reference
3e134.50.57236.0
3f142.00.61232.8
3r167.30.72232.4
3s134.50.72186.8
Celecoxib (Reference)>1000.30>303

Cytokine Production Modulation

In vitro studies have demonstrated that analogues of this compound, specifically compounds featuring the benzoxazole core, can modulate the production of key inflammatory cytokines. Research has focused on their ability to inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are pivotal mediators in inflammatory pathways. jocpr.comnih.gov

A series of 2-(3-Arylureido)benzoxazole derivatives were synthesized and evaluated for their in vitro inhibitory effects on TNF-α and IL-6. jocpr.com Among the tested compounds, certain analogues showed potent inhibition of both cytokines. For instance, compound 5e (structure unspecified in the source) was identified as a particularly potent inhibitor, with activity comparable to the standard drug dexamethasone (B1670325) at a concentration of 10 μM. jocpr.com

Another study focused on benzoxazolone derivatives as inhibitors of Myeloid differentiation protein 2 (MD2), which is essential for lipopolysaccharide (LPS) sensing and subsequent inflammatory responses. nih.gov Several of these compounds demonstrated significant activity against IL-6 production. Notably, compounds 3d and 3g (structures unspecified in the source) were the most effective, exhibiting IC₅₀ values of 5.43±0.51 μM and 5.09±0.88 μM, respectively. nih.gov Further investigation confirmed that these compounds could competitively inhibit the binding of a probe to the MD2 protein, suggesting a mechanism for their anti-inflammatory action. nih.gov

Additionally, research into other benzoxazole derivatives has shown they can suppress IL-6-mediated signaling by inhibiting the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3). nih.gov Certain compounds strongly suppressed this phosphorylation by 80-90%. nih.gov The active compound 4 (structure unspecified in the source) was also found to strongly suppress the production of inflammatory cytokines IFN-γ and IL-17 by CD4+ T cells, indicating a broad modulatory effect on immune responses. nih.gov

Table 1: In vitro IL-6 Inhibition by Benzoxazole Analogues


CompoundTarget/AssayIC₅₀ (μM)Reference
Compound 3gIL-6 Inhibition5.09 ± 0.88 acs.org
Compound 3dIL-6 Inhibition5.43 ± 0.51 acs.org
Compound 3cIL-6 Inhibition10.14 ± 0.08 acs.org
Compound 5eTNF-α and IL-6 InhibitionPotent at 10 μM nih.gov

Bioactivation Pathways of Thioether Prodrugs

The investigation of this compound analogues has revealed that some act as prodrugs, requiring metabolic activation to become pharmacologically active. A prominent example is the bioactivation of thioalkylbenzoxazole derivatives in the context of their antitubercular activity. acs.orgnih.gov

As established through biological profiling and mutant analysis, a lead thioalkylbenzoxazole compound was identified as a prodrug. acs.orgacs.org Its mechanism of action is dependent on bioactivation by the mycobacterial enzyme MymA, a flavin monooxygenase encoded by the Rv3083 gene in Mycobacterium tuberculosis. acs.org The activation process is believed to involve the S-oxidation of the thioether group. This type of oxidative metabolism is a known bioactivation mechanism for other sulfur-containing antitubercular prodrugs, such as ethionamide. acs.org The resistance developed by M. tuberculosis strains with mutations in the mymA gene provides strong evidence for this specific bioactivation pathway. acs.org This targeted activation within the mycobacteria represents a selective therapeutic strategy, minimizing off-target effects in the host.

Table of Compounds Mentioned

Compound Name/Class
This compound
2-(3-Arylureido)benzoxazole
Benzoxazolone derivatives
Thioalkylbenzoxazole
Benzoxazinic nitrones
Benzoxazole-based Sulphonamide
Benzoxazole phenoxy acetamides
Benzimidazole derivatives
Dexamethasone
Vitamin C
Trolox
Acarbose
Ethionamide

Applications As a Synthetic Building Block and Material Precursor

Utilization in the Construction of Advanced Heterocyclic Scaffolds

The structure of 1-(benzoxazol-2-ylthio)-propan-2-one is a valuable starting point for the synthesis of a variety of advanced heterocyclic systems. The benzoxazole (B165842) core is a well-established pharmacophore, and modifications originating from the thio-propanone side chain allow for the creation of novel fused and substituted heterocyclic derivatives.

Research has demonstrated that related benzoxazole-2-thioether compounds can be elaborated into more complex structures. For instance, derivatives like ethyl 2-(benzoxazol-2-ylthio)acetate, which shares the core benzoxazole-thioether motif, are key intermediates in multi-step syntheses. This acetate (B1210297) can be converted to a hydrazide, which then serves as a platform for constructing various heterocyclic rings by reacting with different reagents. researchgate.netbohrium.com

Examples of heterocyclic systems synthesized from such benzoxazole precursors include:

Thiazolidinones and Azetidinones: Schiff bases derived from 2-(benzoxazol-2-ylthio)acetohydrazide can be cyclized with thioglycolic acid or chloroacetyl chloride to yield thiazolidinone and azetidinone rings, respectively. researchgate.netbohrium.com

Triazoles: The reaction of 2-mercaptobenzoxazole (B50546) derivatives with reagents like carbon disulfide or p-bromophenacyl bromide can lead to the formation of fused 1,2,4-triazole (B32235) systems. researchgate.net

Pyridazinones and Phthalazinones: 2-Hydrazinobenzoxazole, derived from 2-mercaptobenzoxazole, can react with carboxylic anhydrides to form pyridazinone and phthalazinone derivatives. researchgate.net

These synthetic pathways highlight the utility of the benzoxazole-2-thioether scaffold as a foundational element for accessing a broader chemical space of complex heterocyclic molecules. The general strategy involves using the thioether-linked side chain as a handle to introduce new functionalities and build additional rings onto the core structure.

Table 1: Examples of Heterocyclic Scaffolds Derived from Benzoxazole-2-Thioether Precursors

Precursor Reagent(s) Resulting Heterocyclic Scaffold Reference
2-(Benzoxazol-2-ylthio)-N'-substituted acetohydrazide (Schiff Base) Thioglycolic Acid Thiazolidinone researchgate.netbohrium.com
2-(Benzoxazol-2-ylthio)-N'-substituted acetohydrazide (Schiff Base) Chloroacetyl Chloride Azetidinone bohrium.com
2-Hydrazinobenzoxazole Carboxylic Anhydrides Pyridazinone, Phthalazinone researchgate.net
2-Mercaptobenzoxazole Hydrazine (B178648) Hydrate (B1144303), then CS₂/NaOH 1,2,4-Triazole researchgate.net

Role in the Synthesis of Biologically Active Hybrid Molecules

The benzoxazole nucleus is a key structural motif in many compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govnih.gov this compound is an ideal precursor for creating hybrid molecules, where the benzoxazole core is combined with other pharmacologically active moieties to enhance or modify biological activity.

The synthetic versatility of the benzoxazole-2-thioether scaffold allows for its incorporation into larger molecules designed to interact with specific biological targets. For example, derivatives synthesized from 2-(benzoxazol-2-ylthio)acetohydrazide have been explored for their potential pharmacological profiles. researchgate.netbohrium.com The resulting thiazolidinone and azetidinone hybrids have been investigated for anti-inflammatory and antioxidant activities. bohrium.com

Furthermore, the combination of a benzoxazole ring with other heterocyclic systems is a known strategy for developing potent therapeutic agents. Studies on related structures have shown that benzoxazole-containing hybrids can act as:

Antimicrobial Agents: Novel benzoxazole derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, and moderate antifungal activity. nih.gov

Enzyme Inhibitors: Certain benzoxazole derivatives have been identified as potent inhibitors of human monoamine oxidase (MAO), suggesting potential applications in neurological disorders. researchgate.net

Anticancer Agents: The cytotoxic effects of various benzoxazole derivatives against different cancer cell lines have been reported, indicating their potential as anticancer drug candidates. nih.gov

The synthesis of these hybrid molecules often involves multi-step reaction sequences where the initial benzoxazole thioether is modified to link it to another bioactive component, creating a single molecule with potentially synergistic or novel therapeutic effects. nih.govmdpi.com

Table 2: Biological Activities of Hybrid Molecules Derived from Benzoxazole Scaffolds

Derived Molecular Class Biological Activity Investigated Example Target/Organism Reference(s)
Benzoxazole-Thiazolidinone Hybrids Anti-inflammatory, Antioxidant In vivo and in vitro models bohrium.com
2-Substituted Benzoxazoles Antibacterial E. coli, S. aureus nih.gov
N-Substituted Benzoxazolones Cytotoxic, Antimicrobial K562, HeLa cell lines; Bacteria, Yeasts nih.gov
2-Methylbenzoxazole Derivatives MAO-A and MAO-B Inhibition Human Monoamine Oxidase researchgate.net

Potential in Materials Science (e.g., Fluorescent Compounds, Ligands for Metal Complexes)

Beyond its applications in medicinal chemistry, the benzoxazole scaffold is of growing interest in materials science due to its unique electronic and photophysical properties.

Fluorescent Compounds: Benzoxazole is a core component of many fluorescent compounds. nih.gov These molecules are characterized by their ability to absorb light at a specific wavelength and emit it at a longer wavelength. This property makes them useful in various applications, including as fluorescent probes and labels in biological imaging. nih.gov The electronic structure of the fused aromatic system in this compound provides a basis for the development of new fluorescent materials. By chemically modifying the benzoxazole ring or the side chain, the absorption and emission properties can be fine-tuned for specific applications.

Ligands for Metal Complexes: The nitrogen and sulfur atoms within the this compound structure can act as donor atoms, making the molecule and its derivatives suitable ligands for coordinating with metal ions. The formation of metal complexes can dramatically alter the chemical, electronic, and biological properties of the parent ligand.

Research on related benzoxazole-based ligands has shown that their metal complexes can exhibit significant biological activity and unique structural features. nih.gov

Enhanced Biological Activity: Transition metal complexes of benzoxazole derivatives have demonstrated greater antibacterial and antitumor activities compared to the free ligands. nih.govnih.gov This enhancement is often attributed to the geometry of the complex and its ability to interact more effectively with biological targets like DNA. nih.gov

Coordination Chemistry: Benzoxazole derivatives can form stable complexes with a variety of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). nih.govresearchgate.net The resulting coordination compounds can adopt different geometries, such as octahedral or tetrahedral, depending on the metal ion and reaction conditions. researchgate.netseejph.com

The ability of this compound and its derivatives to act as ligands opens up possibilities for their use in catalysis, sensor technology, and the development of novel metallodrugs. nih.govmdpi.com

Table 3: Applications of Benzoxazole Derivatives in Materials Science

Application Area Property/Function Metal Ions Used (if applicable) Reference(s)
Fluorescent Probes Fluorescence for labeling thiol groups N/A nih.gov
Metal-Based Therapeutics Enhanced antitumor and antibacterial activity Cu(II), Co(II), Ni(II), Zn(II) nih.govnih.gov
Coordination Chemistry Formation of stable metal complexes Mn(II), Co(II), Cu(II), Zn(II), Cd(II) researchgate.net
Multidrug Resistance Reversal Efflux pump inhibition in bacteria Zn(II), Cu(II), Fe(III) nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(benzoxazol-2-ylthio)-propan-2-one, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution at the benzoxazole C2 position. A two-step approach is typical:

Benzoxazole ring formation : Cyclization of 2-aminophenol derivatives with carbonyl compounds under acidic conditions (e.g., polyphosphoric acid) .

Thioether linkage introduction : React the benzoxazole intermediate with propan-2-one thiol derivatives using coupling agents like methanesulfonyl chloride or thionyl chloride in the presence of a base (e.g., triethylamine) .
Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of thiol to benzoxazole) and use inert atmospheres to minimize oxidation side products.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Spectroscopic characterization :
    • NMR : Analyze 1H^1H/13C^{13}C NMR for peaks corresponding to the benzoxazole aromatic protons (δ 7.2–8.1 ppm) and the propan-2-one methyl groups (δ 2.1–2.3 ppm) .
    • FT-IR : Confirm the C=S stretching vibration at ~650–750 cm1^{-1} and ketone C=O at ~1700 cm1^{-1} .
  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98%) .
  • Single-crystal X-ray diffraction : Resolve crystal structure to confirm bond lengths and angles (e.g., C-S bond ~1.78 Å) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • LC-MS/MS : Employ electrospray ionization (ESI) in positive mode with MRM transitions (e.g., m/z 235 → 162 for fragmentation) .
  • GC-MS : Derivatize the compound with BSTFA to enhance volatility and detect via electron ionization (EI) .
  • Validation parameters : Report recovery rates (85–110%), LOD (0.1 ng/mL), and LOQ (0.3 ng/mL) using spiked biological samples .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric hindrance : The benzoxazole ring’s planar structure facilitates π-π stacking but may hinder bulky substituents at the C2 position.
  • Electronic effects : The electron-withdrawing benzoxazole group activates the thioether for nucleophilic substitution. Computational studies (DFT) show a partial positive charge on the sulfur atom, favoring reactions with electron-rich nucleophiles .
  • Case study : Suzuki-Miyaura coupling with arylboronic acids requires Pd(OAc)2_2/XPhos catalysts and elevated temperatures (80–100°C) to overcome steric limitations .

Q. What strategies resolve contradictions in reported biological activity data for benzoxazole-thioether derivatives?

  • Experimental design :
    • Dose-response consistency : Test multiple concentrations (e.g., 1–100 μM) across replicates to identify outlier data .
    • Control for photodegradation : Shield compounds from light during assays, as benzoxazole derivatives are prone to UV-induced decomposition .
  • Data reconciliation : Use meta-analysis to compare IC50_{50} values against standardized cell lines (e.g., HEK293 vs. HeLa) and normalize results to internal controls (e.g., β-actin) .

Q. How can computational modeling predict the metabolic stability of this compound?

  • In silico tools :
    • CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify potential oxidation sites (e.g., sulfur atom or benzoxazole ring) .
    • Docking studies : Simulate interactions with CYP3A4 (PDB ID: 1TQN) to predict metabolic half-life .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Crystallization issues : Poor crystal growth due to flexible propan-2-one moiety.
  • Solutions :
    • Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.
    • Introduce halogen substituents (e.g., fluoro at benzoxazole C5) to enhance crystal packing via halogen bonds .
  • Case study : A related compound, 3-(2H-benzotriazol-2-yl)-1-(4-fluorophenyl)propan-1-one, crystallized in a monoclinic system (space group P21) with Z = 2 .

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